Octadecylamine hydrochloride
Description
Octadecylamine hydrochloride (ODA-HCl) is an alkylammonium salt with the chemical formula C₁₈H₃₉N·HCl and a molecular weight of 305.975 g/mol . Its CAS registry number is 1838-08-0, and it is commonly used as a cationic surfactant, flotation collector, and surface modification agent . ODA-HCl is synthesized by reacting octadecylamine (ODA) with hydrochloric acid, forming a stable hydrochloride salt that enhances its solubility in aqueous systems under acidic conditions .
Properties
IUPAC Name |
octadecan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H39N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;/h2-19H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJXPUAFDFIQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H40ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00883759 | |
| Record name | 1-Octadecanamine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1838-08-0 | |
| Record name | Octadecylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1838-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octadecanamine, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Octadecanamine, hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00883759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Octadecylamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.828 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | STEARAMINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3V3V50Q0SJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Catalyst Composition and Activation
The catalyst is critical for achieving high conversion rates and selectivity. A typical catalyst formulation includes:
| Component | Mass Percentage | Role in Reaction |
|---|---|---|
| Copper (Cu) | 1–30% | Active sites for hydrogenation |
| Chromium (Cr) | 1–30% | Stabilizes catalyst structure |
| Iron (Fe) | 0.1–5% | Enhances reducibility |
| Sulfur (S) | 0.1–5% | Modifies electronic properties |
| Zinc (Zn) | 0.1–5% | Prevents sintering |
| Alumina (Al₂O₃) | Balance | Support matrix |
Prior to the reaction, the catalyst undergoes hydrogen activation at 200–300°C to reduce metal oxides to their active metallic states.
Reaction Parameters
Optimal conditions for the hydrogenation step are as follows:
| Parameter | Range | Impact on Yield |
|---|---|---|
| Pressure | 0.5–2 MPa | Higher pressure favors ammonia solubility |
| Temperature | 120–250°C | Excessive heat causes cracking |
| Space velocity | 20–40 h⁻¹ | Lower velocity enhances contact time |
| n-Octanol:NH₃ molar ratio | 1:3–1:5 | Excess ammonia prevents side reactions |
Under these conditions, n-octanol conversion exceeds 95%, with n-octylamine selectivity reaching 88–92%. The crude product is then distilled to remove unreacted alcohol and byproducts.
Hydrochloride Formation
n-Octylamine is reacted with concentrated hydrochloric acid in a stoichiometric ratio (1:1) at 60–80°C:
The reaction mixture is cooled to 10–15°C, crystallizing this compound, which is filtered and washed with cold ethanol to remove residual acid.
Solvent-Assisted Recrystallization and Purification
Post-synthesis purification is essential to achieve pharmaceutical-grade purity. Patent CN102062728B highlights the role of glacial acetic acid in enhancing octadecylamine solubility during recrystallization:
Dissolution and Crystallization Protocol
-
Dissolution : Crude this compound is dissolved in a 1:100 (v/v) mixture of glacial acetic acid and deionized water at 70–80°C.
-
Cooling : The solution is gradually cooled to 25°C, inducing crystallization.
-
Filtration : Crystals are collected via vacuum filtration and rinsed with ice-cold methanol to remove acetic acid residues.
This method reduces impurity levels (e.g., unreacted n-octanol) from 5–7% to <0.1%.
Emulsion-Based Formulation for Enhanced Stability
For applications requiring aqueous dispersions, this compound is formulated into emulsions using solvent-assisted techniques. Patent CN103710711A describes a process yielding stable emulsions with 3–5% active compound:
Emulsion Composition
| Component | Mass Fraction | Function |
|---|---|---|
| Octadecylamine HCl | 3–5% | Active ingredient |
| Glacial acetic acid | 0.5–2% | Co-solvent |
| Ethanol | 10–25% | Primary solvent |
| Glycerol monooleate | 3–5% | Emulsifier |
| Deionized water | Balance | Continuous phase |
Preparation Steps
-
Mixing : Components are combined in a four-neck flask under mechanical stirring (500 rpm).
-
Reflux : The mixture is heated to 80±3°C for 1 hour to ensure homogenization.
-
Cooling : After cooling to 25°C, the emulsion exhibits a particle size of 150–200 nm and shelf stability exceeding 6 months.
Comparative Analysis of Synthesis Routes
The table below contrasts key metrics of the two primary methods:
Catalytic hydrogenation remains the method of choice for bulk production, while emulsion routes cater to niche applications requiring aqueous compatibility.
Challenges and Innovations
Chemical Reactions Analysis
Hydrolysis and pH-Dependent Behavior
In aqueous solutions, ODAHCl undergoes pH-dependent hydrolysis:
Hydrolysis Characteristics
-
Glacial acetic acid addition (0.5-2%) enhances aqueous stability by shifting equilibrium toward the protonated form
Surface Interactions and Corrosion Inhibition
ODAHCl demonstrates dual adsorption mechanisms on ferrous metals:
Mechanism Comparison
| Parameter | Physical Adsorption | Chemisorption |
|---|---|---|
| Driving Force | Electrostatic attraction | d-orbital coordination |
| Bond Strength | 5-10 kJ/mol | 40-800 kJ/mol |
| Temperature Dependence | Decreases with temperature | Increases with temperature |
| Protective Film | Monomolecular layer | Covalently bonded layer |
The chemisorption process involves nitrogen's lone pair coordinating with iron's d-orbitals:
This mechanism reduces corrosion rates by 78-92% in 1M HCl solutions at 200 ppm concentration .
Solvent Interactions
ODAHCl's solubility profile dictates its reaction environments:
Solubility Data
| Solvent | Solubility (g/100mL, 25°C) | Temperature Dependence |
|---|---|---|
| Water | <0.01 | Insoluble |
| Methanol | 12.4 | Increases to 18.9 at 60°C |
| Ethanol | 8.7 | Moderate temperature effect |
| Chloroform | 22.1 | Nearly temperature-independent |
The compound forms stable emulsions (40+ days) when combined with 3-5% glyceryl monooleate/decameric glycerin glycerate emulsifiers .
Anion Exchange Reactions
ODAHCl participates in ion-exchange processes with various anions:
Anion Affinity Series
-
(K = 1.8 × 10³)
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(K = 9.2 × 10²)
-
(Reference)
-
(K = 4.1 × 10²)
This property enables its use in ion-selective membranes and surfactant formulations .
Experimental data confirms the compound's versatility across chemical synthesis, materials science, and industrial applications, with reaction pathways heavily influenced by its unique amphiphilic structure and charge distribution.
Scientific Research Applications
Biomedical Applications
Drug Delivery Systems:
ODA has been investigated for its potential in drug delivery systems, particularly for encapsulating hydrophobic drugs within lipid nanoparticles. Research indicates that ODA can improve drug stability and release profiles, enhancing therapeutic efficacy .
Biomaterials:
In biomedical research, ODA is used to functionalize surfaces of biomaterials to promote cell adhesion and proliferation. Studies have shown that ODA-modified surfaces can significantly enhance the biocompatibility of implants .
Materials Science
Surface Functionalization:
ODA is employed to modify the surfaces of carbon nanomaterials such as graphene oxide and carbon nanotubes. This modification enhances their properties for applications in nanocomposite materials and sensors .
Monolayer Formation:
Research has demonstrated that ODA can form stable monolayers on substrates like gold and mica. These monolayers are useful in studies of adsorption phenomena and can serve as templates for further functionalization .
Environmental Applications
Flotation Agents:
ODA is utilized as a flotation agent in mineral processing, particularly in the extraction of potassium chloride. Studies indicate that ODA enhances nucleation rates during crystallization processes, improving yield and purity .
Corrosion Inhibition:
In the oil and gas industry, ODA serves as a corrosion inhibitor in drilling fluids. Its ability to form protective films on metal surfaces helps prevent corrosive damage during extraction processes .
Industrial Applications
Textile Industry:
In textile manufacturing, ODA is used as an antistatic agent and softener, improving the handling characteristics of synthetic fibers .
Asphalt Formulations:
ODA enhances the adhesion properties of asphalt materials, making it valuable in road construction and maintenance .
Case Studies
Mechanism of Action
The mechanism of action of octadecylamine hydrochloride is primarily based on its surfactant properties. It can reduce surface tension and form micelles, which are useful in various applications such as emulsification and solubilization. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the formation of stable emulsions and dispersions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
| Property | ODA-HCl | 1-Dodecylamine Hydrochloride (DAH) | Sodium 1-Dodecanesulfonate (SDS) | Octadecylamine (ODA) |
|---|---|---|---|---|
| Alkyl Chain Length | C₁₈ | C₁₂ | C₁₂ | C₁₈ |
| Molecular Weight | 305.975 g/mol | 237.83 g/mol | 288.38 g/mol | 269.51 g/mol |
| Charge | Cationic (+1) | Cationic (+1) | Anionic (-1) | Neutral |
| Solubility | Soluble in acidic water | Soluble in acidic water | Soluble in water | Insoluble in water |
| Critical Micelle Conc. | ~0.1 mM (salt-dependent) | ~1 mM | ~8 mM | N/A |
| Key Applications | KCl flotation, corrosion inhibition | Mineral processing, emulsification | Detergents, protein denaturation | Polymer synthesis, surfactants |
Sources :
- Chain Length Impact : ODA-HCl’s longer C₁₈ chain enhances hydrophobic interactions compared to DAH (C₁₂), improving adsorption on mineral surfaces like KCl . SDS, with a sulfonate group, exhibits opposite charge behavior, making it less effective in cationic collector applications .
- Solubility : ODA-HCl’s solubility in acidic media contrasts with neutral ODA, which requires organic solvents for dispersion .
Performance in Flotation and Adsorption
KCl Flotation Efficiency :
- ODA-HCl achieves >90% KCl recovery at low concentrations (2 wt%) and temperatures as low as 10°C due to strong adsorption kinetics .
- DAH requires higher concentrations (>5 wt%) for comparable recovery, attributed to weaker van der Waals interactions from its shorter chain .
- SDS is ineffective for KCl flotation due to electrostatic repulsion with negatively charged mineral surfaces .
Adsorption Studies :
Toxicity and Environmental Impact
- ODA-HCl : Derivatives are toxic to bacteria and microorganisms, necessitating careful handling in industrial settings . Regulatory identifiers include DTXSID00883759 and ChEMBL331817 .
- DAH/SDS : Both are classified as irritants, but SDS poses higher ecotoxicity risks due to persistence in aquatic systems .
- Regulatory Status : ODA-HCl is listed in the IECSC (China’s Existing Chemical Substance Inventory), while SDS is widely regulated under REACH (EU) .
Cost and Commercial Availability
Note: ODA-HCl’s higher cost reflects its specialized synthesis and purification compared to SDS or DAH .
Biological Activity
Octadecylamine hydrochloride (ODAHCl), also known as stearylamine hydrochloride, is a long-chain aliphatic amine with a molecular formula of C₁₈H₄₀ClN. This compound is characterized by its white crystalline powder form at room temperature and exhibits unique biological activities primarily due to its surfactant properties. This article delves into the biological activity of ODAHCl, summarizing research findings, applications, and potential implications in various fields.
ODAHCl is synthesized through the reaction of octadecylamine with hydrochloric acid. The resulting compound is largely insoluble in water but soluble in organic solvents like ethanol and chloroform, which enhances its utility in various formulations. Its amphiphilic nature allows it to interact effectively with both polar and nonpolar substances, making it a candidate for applications in material science and analytical chemistry .
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Surfactant Properties : ODAHCl acts as a surfactant, stabilizing emulsions and enhancing the solubility of various compounds in formulations. This property is particularly valuable in pharmaceutical and cosmetic applications, where stable emulsions are critical.
- Toxicity and Safety : While ODAHCl exhibits mild toxicity compared to many lower-grade amines, it can cause skin irritation upon contact. Proper handling procedures are recommended to mitigate exposure risks .
- Corrosion Inhibition : The compound has been studied for its effectiveness as a corrosion inhibitor, particularly in protecting metal surfaces from oxidative damage .
1. Flotation Kinetics in Mineral Processing
A study investigated the role of ODAHCl as a collector in the flotation process for separating sylvite from halite. The research demonstrated that increasing ODAHCl dosage significantly enhanced the flotation rate of both minerals, with halite showing a markedly faster flotation rate compared to sylvite. This finding suggests that ODAHCl can be effectively utilized in mineral processing to improve separation efficiency .
2. Nanoengineered Anticoagulants
Recent research focused on developing a nanoengineered low-molecular-weight heparin (LMWH) conjugated with octadecylamine. This conjugate (LMHO) exhibited prolonged anticoagulant effects while maintaining high activity levels. The study highlighted the self-assembly capabilities of LMHO into nanoparticles that circulate effectively in the bloodstream, suggesting potential applications in therapeutic settings .
3. Colloidal Properties
Research on the colloidal properties of ODAHCl revealed its effectiveness as a collector in various saturated salt solutions. The study provided insights into how ODAHCl interacts with different ionic environments, impacting its performance as a flotation agent .
Comparative Analysis of Similar Compounds
To understand the unique properties of this compound better, a comparison with other similar compounds is presented below:
| Compound Name | Structure Type | Solubility | Unique Properties |
|---|---|---|---|
| Hexadecylamine | Primary Amine | Insoluble in water | Shorter carbon chain; used in similar applications |
| Dodecylamine | Primary Amine | Insoluble in water | Exhibits different surfactant properties |
| Octadecanamide | Amide | Slightly soluble | Contains an amide group; different reactivity |
| Tetradecyltrimethylammonium bromide | Quaternary Ammonium | Soluble in water | Used primarily as a surfactant and antimicrobial agent |
Q & A
Basic: What are the standard synthesis protocols for octadecylamine hydrochloride derivatives in organic chemistry?
Methodological Answer:
A common synthesis involves reacting octadecylamine with hydrochloric acid under controlled pH conditions. For example, in the synthesis of Bis(2-pyridylmethyl)octadecylamine (BPMODA), octadecylamine is dissolved in dichloromethane (DCM) and mixed with 2-(chloromethyl)pyridine hydrochloride in an aqueous phase. The pH is maintained at 8–9 using NaOH to facilitate amine coupling. The organic phase is purified via chromatography (neutral activated alumina column, cyclohexane/ethyl acetate eluent) . Key considerations include solvent compatibility, pH stability, and purification efficiency.
Basic: How is this compound characterized structurally and thermally in materials science?
Methodological Answer:
- XRD Analysis: A prominent diffraction peak at ~21° (2θ) corresponds to the crystallinity of octadecylamine in modified nanostructures (e.g., graphite or carbon nanotubes) .
- FTIR Analysis: Bands at ~2920 cm⁻¹ (C-H stretching of -CH₂ groups) and ~1640 cm⁻¹ (C-N vibrations) confirm covalent bonding between octadecylamine and substrates .
- Thermal Gravimetric Analysis (TGA): Decomposition onset occurs at ~200°C, with complete degradation by 350°C, indicating thermal stability limits .
Basic: What solvents and purification methods are optimal for this compound in synthetic workflows?
Methodological Answer:
- Solubility: this compound is sparingly soluble in polar solvents (water, ethanol) but dissolves in chloroform or DCM due to its long alkyl chain .
- Purification: Column chromatography (alumina or silica) with non-polar eluents (e.g., cyclohexane/ethyl acetate) effectively removes unreacted precursors. For large-scale synthesis, recrystallization from ethanol-water mixtures is recommended .
Advanced: How can residual octadecylamine be quantified in aqueous systems, such as steam condensates?
Methodological Answer:
A validated colorimetric method involves acidifying the sample with HCl, extracting octadecylamine into chloroform, and adding bromophenol blue. The chloroform layer’s yellow intensity (measured at 420 nm) correlates with concentration. Calibration curves using standards (0–50 ppm) achieve R² > 0.99 . Contamination risks include interference from other amines, necessitating blank corrections.
Advanced: What are the thermal decomposition kinetics and protective film formation mechanisms of this compound in high-temperature applications?
Methodological Answer:
At 350–560°C, octadecylamine decomposes into non-acidic byproducts (e.g., CO₂, NH₃) and forms a protective ferroferric oxide-amine composite film on steel surfaces. Optimal film formation occurs at 480°C (80 mg/L ODA, pH 9.5, 2 h exposure), as confirmed by X-ray photoelectron spectroscopy (XPS). The film reduces corrosion rates by 70% compared to untreated steel .
Advanced: How does this compound enhance corrosion inhibition in industrial heat exchangers?
Methodological Answer:
Octadecylamine adsorbs onto metal surfaces via hydrophobic interactions, forming a dense monolayer that blocks oxidative agents. Electrochemical impedance spectroscopy (EIS) shows a 5-fold increase in charge-transfer resistance (Rct) after treatment. Field studies on T22/P91 steel in gas-fired units demonstrate 90% reduction in pitting corrosion under cyclic thermal stress (560°C, pH 9.5) .
Advanced: How should researchers resolve contradictions between XRD and FTIR data when analyzing octadecylamine-modified materials?
Methodological Answer:
- Scenario: XRD indicates crystallinity (sharp peak at 21°), while FTIR shows weak C-N bonds, suggesting incomplete functionalization.
- Resolution: Combine techniques with XPS to quantify surface vs. bulk composition. For example, XRD may detect unmodified crystalline octadecylamine, while FTIR reflects surface amine bonding. Thermal annealing (150°C, 1 h) can enhance crystallinity without degrading functional groups .
Advanced: What role does this compound play in synthesizing organically expanded graphite for conductive polymers?
Methodological Answer:
Octadecylamine intercalates into graphite layers via sonication in acidic media (H₂SO₄/HNO₃), expanding the interlayer spacing from 0.34 nm to 1.2 nm. The modified graphite exhibits 10³ S/m conductivity due to π-π stacking between amine groups and graphene sheets. Applications include flexible electrodes and EMI shielding composites .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
